
dimethyl 4-(3-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-(3-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CDP, is a chemical compound that belongs to the class of dihydropyridine derivatives. It has been widely used in scientific research due to its unique properties, including its ability to selectively bind to certain receptors in the body.
科学的研究の応用
Dimethyl 4-(3-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied in scientific research due to its ability to selectively bind to certain receptors in the body. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. This compound has also been used as a tool in pharmacological research to study the function of certain receptors in the body.
作用機序
Dimethyl 4-(3-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate acts as a calcium channel blocker, which means that it inhibits the influx of calcium ions into cells. This mechanism of action is due to its ability to selectively bind to L-type calcium channels. By blocking calcium influx, this compound can modulate various physiological processes, including cardiac function, smooth muscle contraction, and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension, which suggests that it may have potential therapeutic applications in the treatment of hypertension. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, which suggests that it may have potential therapeutic applications in the treatment of these diseases.
実験室実験の利点と制限
One advantage of using dimethyl 4-(3-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its selectivity for L-type calcium channels, which allows for the study of the function of these channels in various physiological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to prepare solutions of the compound for use in experiments.
将来の方向性
There are several future directions for the study of dimethyl 4-(3-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is the development of more efficient synthesis methods for the compound, which could lead to increased availability and lower costs. Another direction is the study of the effects of this compound on other physiological processes, such as inflammation and oxidative stress. Additionally, the development of new derivatives of this compound with improved properties could lead to the discovery of new therapeutic agents for the treatment of various diseases.
合成法
The synthesis of dimethyl 4-(3-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 3-chlorobenzaldehyde with isopropylamine to form 3-chloro-N-isopropylbenzaldimine. This intermediate is then reacted with dimethyl malonate to form this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
特性
IUPAC Name |
dimethyl 4-(3-chlorophenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11(2)20-9-14(17(21)23-3)16(15(10-20)18(22)24-4)12-6-5-7-13(19)8-12/h5-11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASADHMBVRWMKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
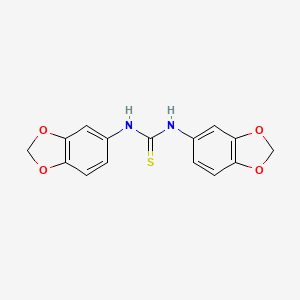
![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B5757618.png)
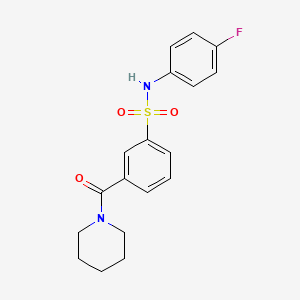

![1-(4-methylphenyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5757642.png)
![1-bromo-4-[(4-nitrobenzyl)thio]benzene](/img/structure/B5757657.png)
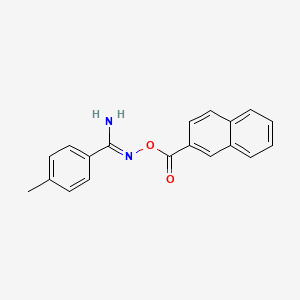
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide](/img/structure/B5757665.png)
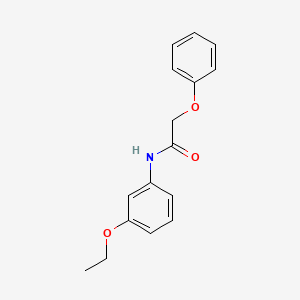
![4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)
![1-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5757684.png)
![N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide](/img/structure/B5757685.png)
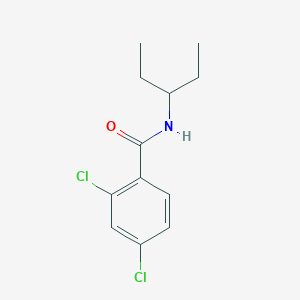
![N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757717.png)
